molecular formula C17H19ClN2O2 B2650796 2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone CAS No. 135127-51-4

2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone

Cat. No. B2650796
CAS RN: 135127-51-4
M. Wt: 318.8
InChI Key: AEEMKLGKYAOKOA-UHFFFAOYSA-N
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Description

2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone is a chemical compound . It is a type of naphthoquinone, which is a class of organic compounds characterized by a naphthalene core where two carbonyl groups are attached at the 1 and 4 positions .


Synthesis Analysis

The synthesis of 2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone involves a chemo-selective reaction of 2,3-dichloro-1,4-naphthoquinone and 2-(piperazin-1-yl)ethanamine . This reaction results in a novel multifunctional ligand precursor .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone is described by the chemical formula C17H19ClN2O2 . The molecule has a molecular weight of 318.79796 g/mol .


Chemical Reactions Analysis

The compound is part of a class of molecules that are easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles . It is also electroactive with respect to the dominant redox-active naphthoquinone moiety .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Electrochemical Characteristics
A novel ligand precursor 2-chloro-3-{2-(piperazinyl)ethyl}-amino-1,4-naphthoquinone (L) was synthesized, leading to the formation of mononuclear transition metal dithiocarbamate complexes with notable fluorescence and electrochemical activity. The compounds exhibited strong antimicrobial activity, especially against S. aureus, making them potent antibacterial agents Verma & Singh, 2015.

Electrochemical and Photoelectrochemical Reduction
Derivatives of 2-chloro-3-((2-(dimethylpropylammonio)ethyl)amino)-1,4-naphthoquinone were used as catalysts for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide. These derivatives showed potential in functionalizing various surfaces, including electrode materials and high surface area oxides Calabrese, Buchanan & Wrighton, 1983.

Biological Applications

Antibacterial and Antifungal Activities
Nucleophilic substitution reactions of 2,3-dichloro-1,4-naphthoquinone with piperidinol, piperidine, and piperazine derivatives led to new compounds with promising antibacterial and antifungal activity Ibiş et al., 2015. Additionally, a series of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones demonstrated notable activity against human SH-SY5Y cells, Plasmodium falciparum, Mycobacterium tuberculosis, and P. aeruginosa, indicating the potential of the scaffold in developing broad-spectrum therapeutics Olawode et al., 2019.

Antimicrobial Properties and Catalase Activity Inhibition

A range of new 1,4-naphtho- and benzoquinone derivatives with N-, S-, O-substituted groups were synthesized, exhibiting antimicrobial activity at low concentrations against various bacteria and fungi. Interestingly, compound 2-Chloro-3-((2-(piperidin-1-yl)ethyl)amino)naphthalene-1,4-dione demonstrated significant inhibitory activity for the catalase enzyme Kurban et al., 2019.

Mechanism of Action

While the specific mechanism of action for this compound is not detailed in the available resources, naphthoquinones have been studied for their anti-inflammatory, antimicrobial, and antitumor activities . They have been found to interact with various intracellular molecular targets .

Future Directions

The compound and its derivatives have shown promising results in antimicrobial studies . Therefore, future research could focus on exploring its potential applications in medicine, particularly as an antibacterial agent .

properties

IUPAC Name

2-chloro-3-(2-piperidin-1-ylethylamino)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c18-14-15(19-8-11-20-9-4-1-5-10-20)17(22)13-7-3-2-6-12(13)16(14)21/h2-3,6-7,19H,1,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEMKLGKYAOKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone

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